molecular formula C29H36N4O4S2 B2601664 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 534552-84-6

6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2601664
CAS No.: 534552-84-6
M. Wt: 568.75
InChI Key: MSNFPGRNUWEBRI-UHFFFAOYSA-N
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Description

6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, and a dipropylsulfamoyl benzamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the benzyl group, and the attachment of the dipropylsulfamoyl benzamido moiety. Common synthetic routes may involve:

    Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.

    Attachment of the Dipropylsulfamoyl Benzamido Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and thieno[2,3-c]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.

    Medicine: It may exhibit pharmacological activities that could be explored for therapeutic purposes.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
  • methyl 6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Uniqueness

6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. Its unique combination of functional groups and core structure makes it a valuable compound for various applications.

Properties

IUPAC Name

6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N4O4S2/c1-4-16-33(17-5-2)39(36,37)23-13-11-22(12-14-23)27(34)31-29-26(28(35)30-3)24-15-18-32(20-25(24)38-29)19-21-9-7-6-8-10-21/h6-14H,4-5,15-20H2,1-3H3,(H,30,35)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNFPGRNUWEBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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